
LY3000328
Descripción general
Descripción
Aplicaciones Científicas De Investigación
LY 3000328 se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la Cathepsina S y sus efectos en varias vías bioquímicas.
Biología: Empleado en la investigación para comprender el papel de la Cathepsina S en los procesos celulares y su potencial como diana terapéutica.
Medicina: Investigado por su potencial en el tratamiento de enfermedades como el aneurisma aórtico abdominal y las afecciones inflamatorias al inhibir la actividad de la Cathepsina S
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a la Cathepsina S
Mecanismo De Acción
LY 3000328 ejerce sus efectos inhibiendo selectivamente la Cathepsina S, una enzima involucrada en la degradación de proteínas y la regulación de la respuesta inmunitaria. El compuesto se une al sitio activo de la Cathepsina S, evitando que escinda sus sustratos. Esta inhibición conduce a una reducción en la actividad de la Cathepsina S, modulando así varios procesos fisiológicos .
Análisis Bioquímico
Biochemical Properties
LY3000328 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme Cathepsin S . It interacts with this enzyme, leading to a decrease in Cathepsin S activity .
Cellular Effects
The effects of this compound on cells are primarily through its interaction with Cathepsin S. It influences cell function by inhibiting this enzyme, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Cathepsin S, inhibiting its activity . This interaction leads to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound show a biphasic response, where Cathepsin S activity declines, then returns to baseline, and then increases to a level above baseline . The compound’s stability and degradation over time have been observed in these settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Subjects were administered escalating this compound doses up to 300 mg in studies, showing that all doses were well tolerated .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with Cathepsin S. It can affect metabolic flux and metabolite levels due to its inhibitory effects on this enzyme .
Subcellular Localization
Current studies focus on its interaction with Cathepsin S and the resulting effects on cellular function .
Métodos De Preparación
La síntesis de LY 3000328 implica varios pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.
Análisis De Reacciones Químicas
LY 3000328 experimenta varias reacciones químicas, incluyendo:
Oxidación y Reducción: Estas reacciones son cruciales en la modificación de los grupos funcionales para mejorar la estabilidad y la actividad del compuesto.
Reacciones de Sustitución:
Productos Principales: El producto principal de estas reacciones es el propio LY 3000328, con modificaciones en su estructura para mejorar su actividad inhibitoria
Comparación Con Compuestos Similares
LY 3000328 es único en su alta especificidad y potencia como inhibidor de la Cathepsina S. Los compuestos similares incluyen:
E 64c: Otro inhibidor de la Cathepsina con una especificidad más amplia.
ONO-5334: Un inhibidor selectivo de la Cathepsina K.
Aurantiamida acetato: Un producto natural con actividad inhibitoria contra las Cathepsinas.
LY 3000328 destaca por su alta selectividad para la Cathepsina S, lo que lo convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373215-15-6 | |
| Record name | LY-3000328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-3000328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


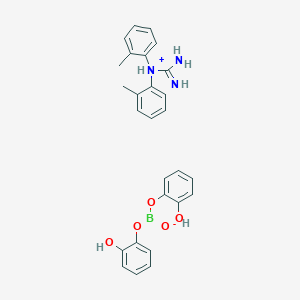

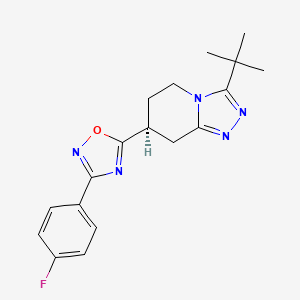
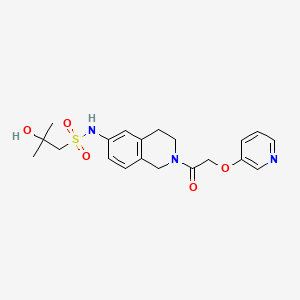
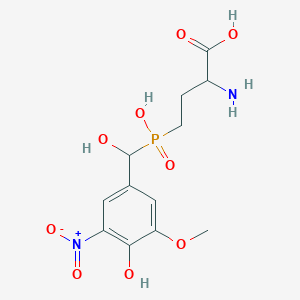


![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)
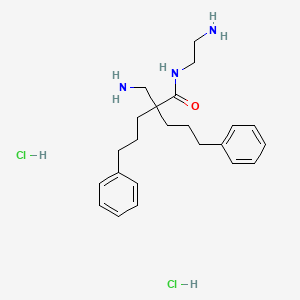
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)
